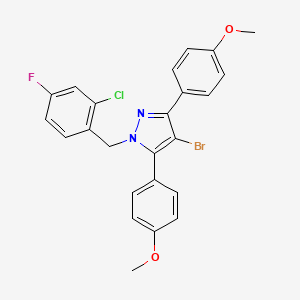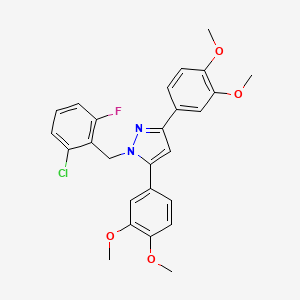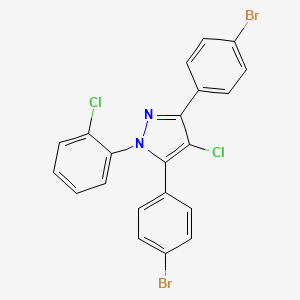![molecular formula C19H14ClN3O2 B14924467 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B14924467.png)
2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex heterocyclic compound that belongs to the family of β-carbolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Pictet-Spengler reaction, which is a well-known route for the synthesis of tetrahydro-β-carbolines . This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different catalysts, solvents, and temperature control to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, thereby affecting cellular processes such as replication and transcription. The compound can also inhibit enzymes involved in metabolic pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
- Tetrahydroharmane-3-carboxylic acid
Uniqueness
2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the imidazo ring, which imparts distinct chemical and biological properties compared to other β-carbolines .
Properties
Molecular Formula |
C19H14ClN3O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
13-(3-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C19H14ClN3O2/c20-11-4-3-5-12(8-11)23-18(24)17-9-14-13-6-1-2-7-15(13)21-16(14)10-22(17)19(23)25/h1-8,17,21H,9-10H2 |
InChI Key |
DZEHSYPOSQRJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CC3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924393.png)
![5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924395.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14924411.png)


![4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B14924426.png)
![2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14924428.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924436.png)
![N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B14924438.png)
![[4-(4-methoxybenzyl)piperazin-1-yl][1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B14924440.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924446.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924453.png)
![5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B14924455.png)
